
布西拉明
描述
布西拉明是一种含有两个巯基的半胱氨酸衍生物,使其成为一种有效的巯基供体。它是由硫普罗宁衍生而来,主要用作抗风湿药。布西拉明已在日本和韩国用于治疗类风湿性关节炎超过 30 年。 它还因其抗氧化特性而正在研究其在治疗包括 COVID-19 在内的其他疾病的潜力 .
科学研究应用
布西拉明具有广泛的科学研究应用:
化学: 在各种化学反应中用作还原剂和巯基供体。
生物学: 研究其在保护细胞免受氧化应激和再灌注损伤中的作用。
医学: 用于治疗类风湿性关节炎,并正在研究其在治疗 COVID-19 和其他炎症性疾病中的潜力。
作用机制
布西拉明主要通过其巯基发挥作用,这些巯基可以捐赠电子以中和活性氧物质。这种抗氧化特性有助于减少氧化应激并防止细胞损伤。布西拉明还补充谷胱甘肽水平,增强机体抵御氧化损伤的自然防御机制。 分子靶点包括参与氧化应激途径的各种酶和蛋白质 .
类似化合物:
乙酰半胱氨酸: 另一种用作粘液溶解剂和治疗对乙酰氨基酚过量的巯基供体。
硫普罗宁: 与布西拉明类似的半胱氨酸衍生物,用于治疗胱氨酸尿症。
谷胱甘肽: 体内自然存在的抗氧化剂。
布西拉明的独特性: 布西拉明作为巯基供体的效力高于乙酰半胱氨酸,这一点是独一无二的。它在恢复谷胱甘肽水平方面大约有效 16 倍,使其在减少氧化应激方面更有效。 此外,其双巯基提供了增强的抗氧化能力,使其成为医药和工业应用中宝贵的化合物 .
生化分析
Biochemical Properties
Bucillamine’s activity is mediated by its two thiol groups . It is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo, making it highly effective in restoring glutathione . This gives Bucillamine a superior function in preventing acute lung injury during influenza infection .
Cellular Effects
Bucillamine rapidly enters cells by the same mechanism that transports the amino acid cysteine . It has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . Bucillamine also has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation .
Molecular Mechanism
Bucillamine’s mechanism of action is similar to that of NAC, but with much higher potency . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . Bucillamine also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS), which further induces intracellular antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .
Temporal Effects in Laboratory Settings
Bucillamine has shown to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in a rigorous intact dog model, Bucillamine, given intravenously during the first 3 hours of reperfusion, substantially reduced myocardial infarct size .
Dosage Effects in Animal Models
In animal models, Bucillamine has shown to reduce myocardial infarct size in a dose-dependent manner . Livers exposed to 24 hours of cold ischemia were markedly protected by Bucillamine in several transplantation models .
Metabolic Pathways
Bucillamine is involved in metabolic pathways related to inflammation and oxidative stress . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .
Transport and Distribution
Bucillamine rapidly enters cells by the same mechanism that normally transports the amino acid cysteine . This allows it to be distributed within cells and tissues effectively.
Subcellular Localization
Bucillamine induces the intranuclear translocation of Nrf2 . This suggests that Bucillamine and its effects are localized within the nucleus of the cell, where it increases the expression of certain enzymes and antioxidants .
准备方法
合成路线和反应条件: 布西拉明是通过多步过程合成的,该过程涉及半胱氨酸与其他化学试剂反应以引入巯基。具体的合成路线和反应条件是专有的,并没有在公开文献中广泛发表。
工业生产方法: 布西拉明的工业生产涉及在受控条件下进行大规模化学合成,以确保纯度和一致性。 该过程通常包括结晶、过滤和干燥等步骤,以获得最终产品,该产品以适合制药用途的稳定形式存在 .
反应类型:
氧化: 布西拉明由于其巯基可以发生氧化反应,形成二硫键。
还原: 它也可以参与还原反应,其中二硫键断裂以再生巯基。
取代: 布西拉明可以发生取代反应,其中其官能团之一被另一基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和碘。
还原: 使用二硫苏糖醇和三(2-羧乙基)膦等还原剂。
取代: 在温和条件下可以使用各种亲核试剂来实现取代反应。
主要产品:
氧化: 布西拉明的二硫化物衍生物。
还原: 具有游离巯基的再生布西拉明。
相似化合物的比较
Acetylcysteine: Another thiol donor used as a mucolytic agent and in the treatment of acetaminophen overdose.
Tiopronin: A cysteine derivative similar to bucillamine, used in the treatment of cystinuria.
Glutathione: A naturally occurring antioxidant in the body.
Uniqueness of Bucillamine: Bucillamine is unique due to its higher potency as a thiol donor compared to acetylcysteine. It is approximately 16-fold more potent in restoring glutathione levels, making it more effective in reducing oxidative stress. Additionally, its dual thiol groups provide enhanced antioxidant capabilities, making it a valuable compound in both medical and industrial applications .
属性
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65002-17-7 | |
| Record name | Bucillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucillamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bucillamine exert its therapeutic effects?
A1: Bucillamine acts through multiple mechanisms:
- Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. Bucillamine exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].
- Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, bucillamine inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].
- Anti-angiogenic activity: Bucillamine can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].
Q2: What is the molecular formula and weight of bucillamine?
A2: Bucillamine has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.
Q3: Is there any spectroscopic data available for bucillamine?
A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze bucillamine in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.
Q4: Is there information available about the stability of bucillamine under various conditions?
A4: While specific data on material compatibility is limited in the provided research, bucillamine's stability in biological samples has been investigated. For instance, bucillamine derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].
Q5: Does bucillamine exhibit any catalytic properties?
A5: The provided research doesn't focus on bucillamine's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.
Q6: Have computational methods been used to study bucillamine?
A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding bucillamine's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.
Q7: How does the structure of bucillamine contribute to its activity?
A7: Bucillamine's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.
Q8: Is there information about the SHE regulations concerning bucillamine?
A8: The provided research focuses on bucillamine's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bucillamine?
A10: While detailed ADME data is limited in the research, studies show that bucillamine is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of bucillamine to its metabolites in urine varies between individuals [].
Q10: What evidence supports the efficacy of bucillamine?
A10: Numerous studies demonstrate the efficacy of bucillamine in various models:
- Rheumatoid arthritis: Bucillamine significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].
- Organ protection: Bucillamine effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].
- Other applications: Bucillamine inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].
Q11: What are the known side effects of bucillamine?
A11: While generally considered safe, bucillamine can cause side effects:
- Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].
- Pulmonary toxicity: Bucillamine can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].
- Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing bucillamine generally leads to resolution of proteinuria [, , , ].
- Hematologic abnormalities: Rarely, bucillamine can cause agranulocytosis, a potentially life-threatening condition [].
- Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].
Q12: What analytical methods are used to quantify bucillamine?
A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of bucillamine in human blood []. Additionally, GC-MS techniques have also been used to measure bucillamine levels in serum [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



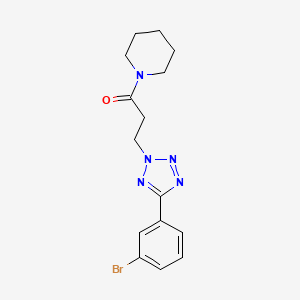
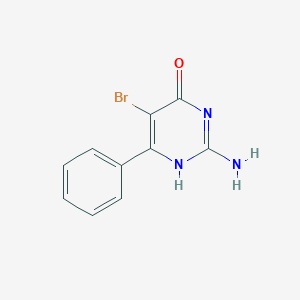

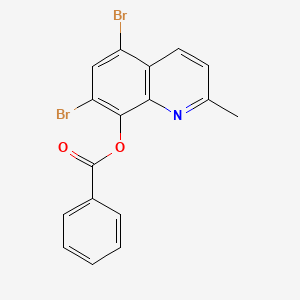
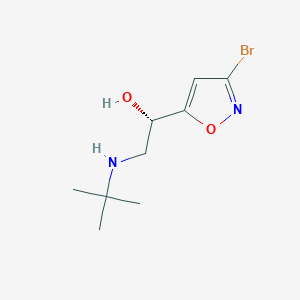
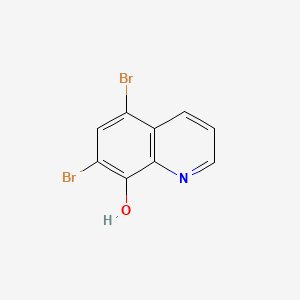
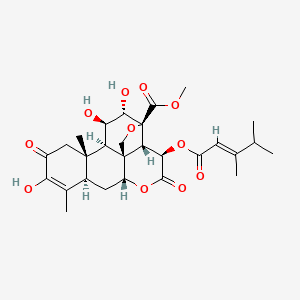

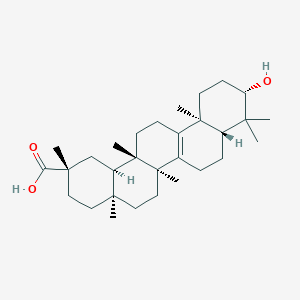

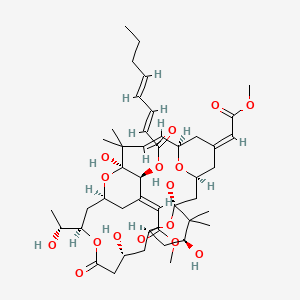
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)

